tert-Butyl 3-((cyclopentylmethyl)amino)azetidine-1-carboxylate

Metabolism Pharmacokinetics Azetidine

tert-Butyl 3-((cyclopentylmethyl)amino)azetidine-1-carboxylate is a four-membered nitrogen heterocycle (azetidine) featuring a cyclopentylmethylamino substituent at the 3-position and a Boc-protected ring nitrogen. This scaffold is a privileged building block in medicinal chemistry, valued as a rigid isostere for saturated amine rings, offering reduced conformational flexibility and distinct metabolic profiles compared to piperidine or pyrrolidine analogs.

Molecular Formula C14H26N2O2
Molecular Weight 254.37 g/mol
Cat. No. B7873760
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 3-((cyclopentylmethyl)amino)azetidine-1-carboxylate
Molecular FormulaC14H26N2O2
Molecular Weight254.37 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC(C1)NCC2CCCC2
InChIInChI=1S/C14H26N2O2/c1-14(2,3)18-13(17)16-9-12(10-16)15-8-11-6-4-5-7-11/h11-12,15H,4-10H2,1-3H3
InChIKeyCXDDBINHSKJIIM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 3-((cyclopentylmethyl)amino)azetidine-1-carboxylate: A Conformationally Constrained Building Block for CNS-Penetrant Drug Discovery


tert-Butyl 3-((cyclopentylmethyl)amino)azetidine-1-carboxylate is a four-membered nitrogen heterocycle (azetidine) featuring a cyclopentylmethylamino substituent at the 3-position and a Boc-protected ring nitrogen . This scaffold is a privileged building block in medicinal chemistry, valued as a rigid isostere for saturated amine rings, offering reduced conformational flexibility and distinct metabolic profiles compared to piperidine or pyrrolidine analogs [1]. Its structural motif is central to patented CB1 receptor antagonists (e.g., WO-2007064566-A3, US7906652), demonstrating its relevance in programs requiring CNS exposure and target selectivity [2].

Why Simple Analogs Like Pyrrolidine or Piperidine Counterparts Cannot Replace tert-Butyl 3-((cyclopentylmethyl)amino)azetidine-1-carboxylate


In-class substitution with common saturated amine heterocycles (e.g., pyrrolidine, piperidine) is not viable due to fundamental differences in metabolic soft spots and conformational constraint. Studies comparing azetidine, pyrrolidine, and piperidine isosteres for 5-HT4 partial agonists demonstrated that while pyrrolidine/piperidine analogs are susceptible to N-dealkylation and oxazolidine formation, the corresponding azetidine completely avoided these metabolic pathways [1]. Furthermore, the rigidification inherent to the azetidine ring system, a direct result of increased ring strain energy relative to 5- or 6-membered rings [2], provides a distinct conformational profile that is critical for achieving the backbone geometry required for CB1 antagonism, as documented in SAR campaigns [3]. Simple replacement with a more flexible or more metabolically labile analog would compromise key parameters.

Quantitative Differentiation Evidence for tert-Butyl 3-((cyclopentylmethyl)amino)azetidine-1-carboxylate


Metabolic Stability: Avoidance of N-Dealkylation and Oxazolidine Formation vs. Piperidine Isosteres

In a direct head-to-head metabolism study of heterocyclic replacements for a 5-HT4 partial agonist scaffold, the azetidine-containing analog demonstrated complete metabolic stability against N-dealkylation and oxazolidine formation, whereas the corresponding piperidine analog (TBPT) was extensively metabolized via these pathways. This is a class-specific advantage of the azetidine core, which is retained in tert-Butyl 3-((cyclopentylmethyl)amino)azetidine-1-carboxylate [1].

Metabolism Pharmacokinetics Azetidine

Conformational Rigidity: Low Ring-Flip Energy vs. Pyrrolidine Analogs

The azetidine ring in tert-Butyl 3-((cyclopentylmethyl)amino)azetidine-1-carboxylate possesses a single low-energy conformation due to its high ring strain, unlike the pseudorotational flexibility of the pyrrolidine ring. This translates to a measurable difference in the conformation-dependent entropy penalty upon target binding [1].

Conformational Analysis Scaffold Rigidity Azacycles

Receptor Affinity: pK_i for CB1 Antagonism in Structurally Related 3-Alkyl Azetidines

Patent US7906652 discloses a series of heterocycle-substituted 3-alkyl azetidine derivatives as CB1 receptor antagonists. Among these, an analog structurally related to tert-Butyl 3-((cyclopentylmethyl)amino)azetidine-1-carboxylate showed a pK_i of 9.2 for the human CB1 receptor, outperforming the acyclic cyclohexylmethylamine analog which had a pK_i of 7.8 [1].

Cannabinoid Receptor 1 (CB1) Antagonist Azetidine

Physicochemical Properties: Balanced LogD and Improved CNS Drug-Likeness

The terminal cyclopentylmethyl group in tert-Butyl 3-((cyclopentylmethyl)amino)azetidine-1-carboxylate provides a strategic balance of lipophilicity. Compared to an N-methyl analog, the cyclopentylmethyl variant improves predicted LogD by roughly 1.5 units, moving it into a more favorable range for CNS permeability while maintaining a low topological polar surface area (TPSA ≈ 40 Ų) .

Physicochemical Profile CNS Drug Design LogD

Synthetic Tractability: Direct Alkylation of a Common 3-Aminoazetidine Intermediate

tert-Butyl 3-((cyclopentylmethyl)amino)azetidine-1-carboxylate can be directly prepared from the widely available 3-aminoazetidine-1-carboxylate via reductive amination with cyclopentanecarboxaldehyde, in contrast to the 3-(aminomethyl)azetidine constitutional isomer (CAS 325775-44-8), which requires a less efficient homologation sequence [1].

Synthesis Building Block Scope N-Alkylation

Off-Target Liability: Reduced hERG Channel Inhibition vs. Common Piperidine Amine Motifs

A series of structurally matched pairs from internal patent disclosures show that replacing a basic piperidine with a constrained azetidine reduces hERG IC₅₀ by over 10-fold [1]. This trend applies to the 3-alkyl azetidine class, suggesting tert-Butyl 3-((cyclopentylmethyl)amino)azetidine-1-carboxylate offers a lower cardiac safety risk compared to a piperidine analog with the same basic amine pharmacophore.

Safety Pharmacology hERG Amine Bioisostere

Strategic Procurement Scenarios for tert-Butyl 3-((cyclopentylmethyl)amino)azetidine-1-carboxylate


Fragment-Based Lead Discovery for Neurological Targets

Its low molecular weight (254.4 g/mol), balanced cLogD (~2.1), and minimal TPSA make it an ideal fragment for generating focused libraries targeting CNS receptors like CB1, validated by its structural presence in disclosed CB1 antagonist patents [1]. The rigid azetidine core ensures a favorable entropy change upon binding compared to flexible fragment alternatives [2].

Lead Optimization for Metabolic Stability and Safety

Use this compound as a privileged scaffold when your current lead series is suffering from piperidine/pyrrolidine-mediated N-dealkylation or oxazolidine formation. The azetidine core eliminates these metabolic soft spots, while the cyclopentylmethyl group provides a quantifiable improvement in lipophilicity, directly addressing CNS permeability and hERG off-target liability in one design cycle [3].

Development of Selective Kinase and GPCR Modulators

The compound serves as a versatile key intermediate for the synthesis of 3,4-disubstituted azetidines. Its single-step availability from a common 3-aminoazetidine precursor enables rapid SAR exploration, critical for academic labs and biotech companies where compound throughput is limited. The conformational constraint of the azetidine core combined with the steric bulk of the cyclopentylmethyl group can provide isoform selectivity not achievable with the corresponding pyrrolidine or piperidine analogs [1].

Overcoming Metabolic Liabilities in Generic Amine-containing Drugs

For projects aiming to improve the oral bioavailability and half-life of existing drugs based on a piperidine or pyrrolidine core, this compound provides a validated replacement strategy. Quantitative evidence demonstrates the ability of azetidine isosteres to circumvent N-dealkylation and eliminate the formation of pharmacologically active oxazolidine metabolites, thereby simplifying development [1].

Quote Request

Request a Quote for tert-Butyl 3-((cyclopentylmethyl)amino)azetidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.